Cell Viability: Cytotoxicity Against Human Raji Lymphoma Cells vs. N-Ethyl Analog
In a ChEMBL-deposited MTT assay, methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate exhibited concentration-dependent cytotoxicity against human Raji lymphoma cells after 48–72 h incubation [1]. When compared with its N-ethyl analog (methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate, CAS 1563994-30-8), the N-methyl compound showed a 2.3-fold lower IC₅₀ (12.4 μM vs. 28.6 μM), indicating that the smaller N-alkyl substituent yields superior antiproliferative potency in this model [2].
| Evidence Dimension | Cytotoxicity IC₅₀ (Raji cells) |
|---|---|
| Target Compound Data | IC₅₀ = 12.4 μM |
| Comparator Or Baseline | Methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate: IC₅₀ = 28.6 μM |
| Quantified Difference | 2.3-fold lower IC₅₀ for the target compound |
| Conditions | MTT assay, human Raji B-cell lymphoma line, 48–72 h incubation |
Why This Matters
For oncology-focused discovery programs, the 2.3-fold potency advantage directly influences hit-to-lead prioritization and the decision to invest in N-methyl rather than N-ethyl pyrazole scaffolds.
- [1] ChEMBL. Cytotoxicity against human Raji cells – CHEMBL5553827. https://www.ebi.ac.uk/chembl/explore/assay/CHEMBL5553827 (accessed 2026-04-28). View Source
- [2] Derived from ChEMBL data comparison; see also Vesuvio et al., J. Med. Chem. 2024, 67, 11774 (document CHEMBL5550203). View Source
